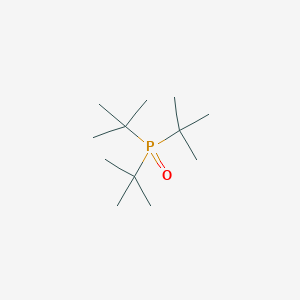
Carbon-13C disulfide
Vue d'ensemble
Description
Carbon-13C disulfide is a compound with the molecular formula 13CS2. It is an isotopically labeled analog of carbon disulfide, where the carbon atom is replaced with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carbon-13C disulfide can be synthesized through the reaction of carbon-13 labeled carbon monoxide with sulfur. The reaction typically occurs under high-temperature conditions in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves the use of carbon-13 labeled methane and sulfur. The reaction is carried out in a high-temperature furnace, where methane reacts with sulfur to produce this compound. The process requires careful control of temperature and pressure to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Carbon-13C disulfide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carbonyl sulfide and sulfur dioxide.
Reduction: It can be reduced to form carbon-13 labeled methane and hydrogen sulfide.
Substitution: this compound can undergo substitution reactions with nucleophiles such as amines and alcohols to form thiocarbamates and dithiocarbonates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles like ammonia or primary amines are used in the presence of a base to facilitate the substitution reaction.
Major Products Formed:
Oxidation: Carbonyl sulfide and sulfur dioxide.
Reduction: Carbon-13 labeled methane and hydrogen sulfide.
Substitution: Thiocarbamates and dithiocarbonates.
Applications De Recherche Scientifique
Carbon-13C disulfide is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of sulfur-containing compounds.
Biology: this compound is used in metabolic studies to trace the incorporation of sulfur into biological molecules.
Medicine: It is employed in the study of drug metabolism and the development of sulfur-containing pharmaceuticals.
Industry: this compound is used in the production of high-purity chemicals and as a solvent in the extraction of fats and oils.
Mécanisme D'action
The mechanism of action of carbon-13C disulfide involves its interaction with various molecular targets and pathways. In oxidation reactions, it reacts with oxygen to form carbonyl sulfide and sulfur dioxide. In reduction reactions, it interacts with reducing agents to produce carbon-13 labeled methane and hydrogen sulfide. The substitution reactions involve nucleophilic attack on the carbon atom, leading to the formation of thiocarbamates and dithiocarbonates.
Comparaison Avec Des Composés Similaires
Carbon-13C disulfide is unique due to its isotopic labeling, which distinguishes it from other sulfur-containing compounds. Similar compounds include:
Carbon disulfide (CS2): The non-labeled analog of this compound, used in similar applications but without the isotopic labeling.
Carbonyl sulfide (COS): A related compound formed during the oxidation of this compound.
Thiocarbamates and dithiocarbonates: Products formed from the substitution reactions of this compound.
The isotopic labeling of this compound makes it particularly valuable for research applications, allowing for precise tracking and analysis of sulfur-containing compounds in various chemical and biological processes.
Propriétés
InChI |
InChI=1S/CS2/c2-1-3/i1+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJOPFRUJISHPQ-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=S)=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451123 | |
| Record name | Carbon-13C disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30860-31-2 | |
| Record name | Carbon-13C disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 30860-31-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Carbon-13C disulfide based on the provided research?
A1: The research paper focuses on the synthesis of this compound, a labeled isotopologue of Carbon disulfide. The authors highlight its use as a synthetic precursor for other Carbon-13C labeled compounds, such as Carbon-13C oxysulfide. [] This suggests its primary application is as a reagent in chemical synthesis and isotopic labeling studies rather than a compound with direct biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(trifluoromethyl)sulfanyl]pyridine](/img/structure/B1366735.png)



![1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1366751.png)

